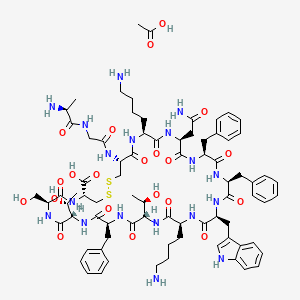

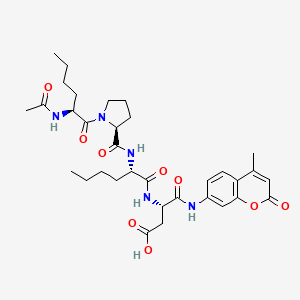

Ac-Nle-Pro-Nle-Asp-AMC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ac-Nle-Pro-Nle-Asp-AMC is a substrate for proteasomes . It is used as an enzyme substrate to study the ubiquitin proteasome system . This peptide is hydrolyzed by proteasomes and degraded into small peptides . It has been shown to be neuroprotective and to inhibit insulin resistance in mammalian cells .

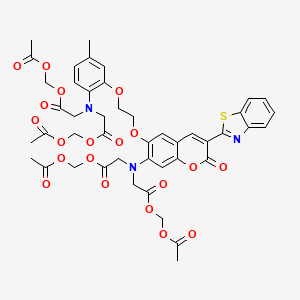

Molecular Structure Analysis

The chemical formula of this compound is C33H45N5O9 . Its molecular weight is 655.75 g/mol .

Chemical Reactions Analysis

This compound inhibits the chymotrypsin-like activity of the proteasome allosterically when bound to the caspase-like site . It has been used to determine L-DOPA’s effects on protein turnover rates .

Applications De Recherche Scientifique

Substrat du protéasome

Ac-Nle-Pro-Nle-Asp-AMC est un substrat pour les protéasomes . Les protéasomes sont des complexes protéiques qui dégradent les protéines inutiles ou endommagées par protéolyse, une réaction chimique qui rompt les liaisons peptidiques. Ce composé est clivé par le site ressemblant à la caspase, également connu sous le nom d'hydrolase postglutamyl peptidique (PGPH), avec des activités spécifiques de 113 et 6,6 nmol/min/mg par les protéasomes 26S (muscle de lapin) et 20S (levure), respectivement .

Quantification de l'activité ressemblant à la caspase

L'activité ressemblant à la caspase peut être quantifiée par détection fluorescente de l'AMC libre (également connue sous le nom de 7-amino-4-méthylcoumarine), qui est excitée à 340-360 nm et émet à 440-460 nm . Cela rend this compound utile dans la recherche pour mesurer l'activité des enzymes ressemblant à la caspase.

Inhibition de l'activité du protéasome

Il est intéressant de noter qu'this compound inhibe allostériquement l'activité ressemblant à la chymotrypsine du protéasome lorsqu'il est lié au site ressemblant à la caspase . Cela signifie qu'il peut être utilisé pour étudier la régulation de l'activité du protéasome et les effets de son inhibition.

Analyse de l'activité ressemblant à la caspase du protéasome

Ce composé est un substrat spécifique pour le protéasome 26S et est utilisé pour analyser l'activité ressemblant à la caspase du protéasome . Cela permet aux chercheurs de mieux comprendre le rôle et la fonction du protéasome 26S dans divers processus biologiques.

Détermination du taux de renouvellement des protéines

This compound a été utilisé pour déterminer les effets de la L-DOPA sur les taux de renouvellement des protéines . Cela peut fournir des informations précieuses sur les mécanismes d'action de la L-DOPA, un médicament utilisé dans le traitement de la maladie de Parkinson.

Activation de la protéolyse autophagique-lysosomale

Dans des études en culture cellulaire, la l-sérine a induit sélectivement l'activité des enzymes autophagiques-lysosomales, les cathepsines B et L, mais aucune des activités d'hydrolyse du protéasome . Cela suggère qu'this compound pourrait potentiellement être utilisé pour étudier le rôle de ces enzymes dans l'autophagie et la fonction lysosomale.

Mécanisme D'action

Ac-Nle-Pro-Nle-Asp-AMC is a substrate for proteasomes that is cleaved by the caspase-like site, also known as postglutamyl peptide hydrolase (PGPH), with specific activities of 113 and 6.6 nmol/min/mg by the 26S (rabbit muscle) and 20S (yeast) proteasomes, respectively . It inhibits the chymotrypsin-like activity of the proteasome allosterically when bound to the caspase-like site .

Safety and Hazards

Ac-Nle-Pro-Nle-Asp-AMC is not for human or veterinary use . It is intended for research use only .

Relevant Papers

The paper “The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites” discusses the substrate specificity of the caspase-like sites of proteasomes, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites .

Propriétés

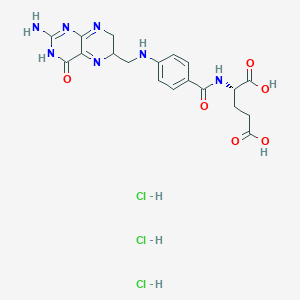

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamidohexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c1-5-7-10-23(36-32(45)26-12-9-15-38(26)33(46)24(11-8-6-2)34-20(4)39)30(43)37-25(18-28(40)41)31(44)35-21-13-14-22-19(3)16-29(42)47-27(22)17-21/h13-14,16-17,23-26H,5-12,15,18H2,1-4H3,(H,34,39)(H,35,44)(H,36,45)(H,37,43)(H,40,41)/t23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTAROWBMZVECB-CQJMVLFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3CCCN3C(=O)C(CCCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxireno[h]isoquinoline,1a,7b-dihydro-(9CI)](/img/no-structure.png)

![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)